N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide: is a synthetic compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a quinoline ring system and a chlorobenzamide moiety.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12(22)21-10-2-3-13-6-9-16(11-17(13)21)20-18(23)14-4-7-15(19)8-5-14/h4-9,11H,2-3,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTVMUTWZLYAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde or ketone in the presence of a base.
Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with 4-chlorobenzoyl Chloride: The acetylated quinoline is then coupled with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzamide
- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxybenzenesulfonamide
- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-nitrobenzenesulfonamide
Uniqueness
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom in the benzamide moiety can influence its reactivity and interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article presents a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula and a molecular weight of approximately 280.74 g/mol. The structure features a tetrahydroquinoline moiety linked to a 4-chlorobenzamide group, which is essential for its biological activity.
Antibacterial Activity
Recent studies have indicated that related compounds exhibit significant antibacterial properties. For instance, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-bromobenzamide has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. While specific data on this compound is limited, its structural similarities suggest potential antimicrobial activity.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-bromobenzamide | MRSA | 16 µg/mL |
| Staphylococcus epidermidis | 32 µg/mL |
Anticancer Potential
The anticancer potential of tetrahydroquinoline derivatives has been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. For example, novel vinca alkaloids have shown promise in inhibiting cell proliferation and inducing apoptosis in leukemia cells . This suggests that this compound may also possess similar properties.
Case Study: Vinca Alkaloids
In a study comparing the effects of new vinca alkaloids with established drugs like vincristine and vinblastine:
- Results indicated a significant decrease in cellular proliferation and an increase in apoptosis at clinically relevant concentrations.
Table 2: Cytotoxicity of Vinca Alkaloids
| Compound Name | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| Vincristine | 0.5 | 70 |
| Vinblastine | 0.8 | 65 |
| Novel Compound A | 0.6 | 75 |
| Novel Compound B | 0.7 | 68 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways involved in disease progression. Kinase inhibition is a promising area for drug development; thus, understanding which kinases are targeted by this compound could reveal its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
